N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole moiety attached to a chloroiodobenzamide group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:
Diazo-Coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel Condensation: This reaction involves the condensation of benzothiazole with aldehydes or ketones in the presence of a base.
Biginelli Reaction: A multi-component reaction that combines benzothiazole, aldehydes, and urea or thiourea.
Microwave Irradiation: This technique accelerates the reaction process and improves yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogen substitution reactions can replace the chlorine or iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt cellular processes and lead to the desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 2-arylbenzothiazoles
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms in the benzamide group enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClIN2OS/c1-12-14(21-25-18-6-2-3-8-19(18)27-21)5-4-7-17(12)24-20(26)15-11-13(23)9-10-16(15)22/h2-11H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYINPYNWBRNEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClIN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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